

Historical context of propoxyphene napsylate clinical use

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Compound of Interest

Compound Name: *Propoxyphene napsylate*

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An In-depth Technical Guide to the Historical Clinical Use of **Propoxyphene Napsylate**

Introduction

Propoxyphene, a synthetic μ -opioid agonist structurally related to methadone, was first introduced in the United States in 1957 for the treatment of mild to moderate pain.^{[1][2][3][4]} Initially marketed as a safer alternative to codeine with a lower potential for abuse, it became one of the most widely prescribed opioid analgesics.^[5] It was available as propoxyphene hydrochloride and later as **propoxyphene napsylate**, with the latter salt allowing for more stable liquid and tablet formulations.^[6] Propoxyphene was frequently prescribed in combination with acetaminophen or aspirin.^[3] Despite its widespread use, its efficacy was consistently questioned, with multiple studies finding it no more effective than acetaminophen alone.^[7] Over the decades, mounting evidence of its potential for dependence, fatal overdose, and significant cardiotoxicity led to increased scrutiny and its eventual withdrawal from the market.^{[3][8][9]}

Development and Regulatory History

Developed by Eli Lilly & Co., propoxyphene hydrochloride received its first U.S. Food and Drug Administration (FDA) approval in 1957.^[1] The napsylate salt, marketed under brand names like Darvon-N, was later introduced; a 100 mg dose of **propoxyphene napsylate** is equivalent to 65 mg of propoxyphene hydrochloride.^{[6][10]}

Concerns about the drug's safety profile emerged over time. As early as 1978, the consumer group Public Citizen petitioned the FDA for its removal from the market, citing its addictive properties and risk of overdose.[\[8\]](#)[\[11\]](#) The FDA denied this and a subsequent petition in 2006.[\[4\]](#)[\[11\]](#) However, in 2009, the European Medicines Agency recommended the withdrawal of propoxyphene across the European Union due to similar safety concerns.[\[1\]](#)[\[8\]](#)

In response to growing evidence, the FDA took several actions. In July 2009, the agency required manufacturers to add a boxed warning to the drug's label to highlight the risk of fatal overdose and to develop a Medication Guide for patients.[\[4\]](#) The pivotal moment came after the FDA mandated a new post-marketing clinical trial to evaluate the cardiac effects of the drug at therapeutic doses.[\[8\]](#)[\[12\]](#) The results of this study, which showed significant and dangerous changes to the electrical activity of the heart, led the FDA to conclude that the drug's risks outweighed its benefits.[\[9\]](#)[\[12\]](#) On November 19, 2010, the FDA requested that all manufacturers voluntarily withdraw propoxyphene-containing products from the U.S. market.[\[8\]](#)[\[9\]](#)[\[13\]](#)

Mechanism of Action

Propoxyphene is a centrally acting opioid analgesic.[\[14\]](#)[\[15\]](#) Its primary mechanism involves binding to μ -opioid receptors in the central nervous system (CNS), which alters the perception of and response to pain while producing generalized CNS depression.[\[10\]](#)[\[16\]](#)[\[17\]](#) This action is similar to other opioids, though propoxyphene is considered a weak agonist.[\[2\]](#)[\[18\]](#)

In addition to its opioid effects, propoxyphene and its primary metabolite, norpropoxyphene, were found to have other significant pharmacological effects that contributed to its toxicity. In vitro studies demonstrated that both compounds inhibit sodium channels, producing a local anesthetic effect.[\[14\]](#)[\[15\]](#) They also inhibit the voltage-gated potassium current carried by hERG (human Ether-à-go-go-Related Gene) channels.[\[15\]](#) This inhibition of cardiac ion channels is the mechanism responsible for the observed QT interval prolongation and increased risk of serious ventricular arrhythmias.[\[2\]](#)[\[12\]](#)

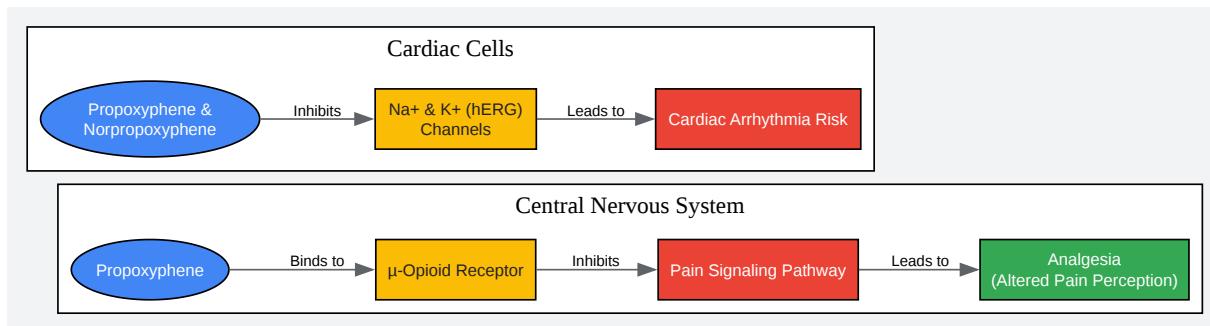
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Figure 1. Dual mechanism of action of propoxyphene and its metabolite.

Quantitative Data Summary

Table 1: Pharmacokinetic Properties

Parameter	Propoxyphene	Norpropoxyphene (Metabolite)
Peak Plasma Time	2 to 2.5 hours[6][14]	N/A
Half-life	6 to 12 hours[10]	22 to 41 hours (in elderly)[15]
Metabolism	Primarily hepatic via CYP3A4[6][18][14]	Accumulates in patients with renal impairment[10]
Excretion	Primarily renal	Renally excreted[14]

Table 2: Common Clinical Formulations and Dosages

Product Name (Example)	Propoxyphene Napsylate Dose	Acetaminophen Dose	Recommended Adult Dosage
Darvon-N	100 mg	N/A	100 mg every 4 hours as needed[1]
Darvocet-N 50	50 mg	325 mg	2 tablets every 4 hours as needed
Darvocet-N 100	100 mg	650 mg	1 tablet every 4 hours as needed[17]
Maximum Daily Dose	600 mg (6 tablets of 100 mg)[17]	3900 mg (from combination products)	Not to exceed 6 tablets/day[17]

Table 3: Cardiotoxicity Data from Final FDA-Mandated Study

Daily Dose	Observation	ECG Changes
600 mg	Therapeutic Maximum	Significant prolongation of PR and QT intervals, widening of QRS complex[12]
900 mg	Supratherapeutic	Significant prolongation of PR and QT intervals, widening of QRS complex[12]

Experimental Protocols

Protocol: Multiple-Ascending Dose (MAD) Cardiac Safety Study

The withdrawal of propoxyphene was primarily driven by the results of a post-marketing cardiac safety study mandated by the FDA. The methodology was as follows:

- Study Design: A randomized, double-blind, placebo-controlled, sequential multiple-ascending dose study.[12]

- Objective: To evaluate the effects of increasing doses of propoxyphene on cardiac electrophysiology, specifically the QT interval, in healthy volunteers.[12]
- Subject Population: Healthy adult volunteers.[12]
- Methodology:
 - Subjects were randomized into cohorts to receive either propoxyphene or a placebo.
 - The study began with the first cohort receiving a total daily dose of 600 mg of propoxyphene, which was the maximum recommended therapeutic dose.[12]
 - A second cohort received a supratherapeutic total daily dose of 900 mg.[12]
 - Dosing occurred over a period of 11 days to allow the drug to reach a steady state.[12]
 - Subjects underwent continuous telemetry and intermittent electrocardiogram (ECG) recordings to monitor the electrical activity of the heart throughout the study period.[12]
- Primary Endpoints: Changes from baseline in the PR interval, QRS duration, and QT interval on the ECG.[12]
- Outcome: The study was halted before further dose escalations due to the observation of significant and concerning ECG changes at both the 600 mg and 900 mg dose levels.[12] The data demonstrated a clear link between therapeutic doses of propoxyphene and potentially pro-arrhythmic effects, leading the FDA to conclude that the risks of the drug outweighed its benefits.[12]

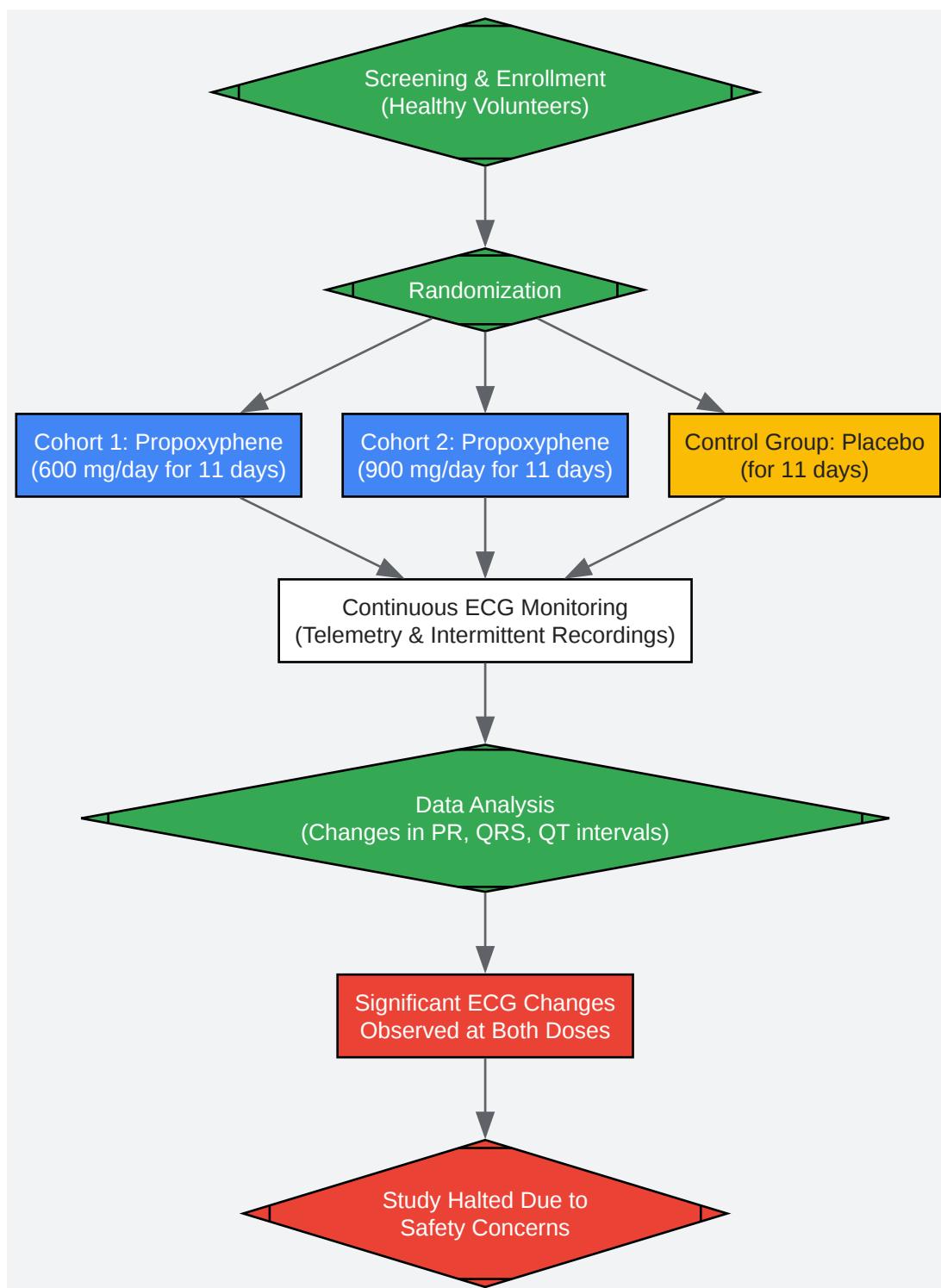
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Figure 2. Workflow of the pivotal cardiac safety study.

Clinical Efficacy and Safety Profile

Efficacy

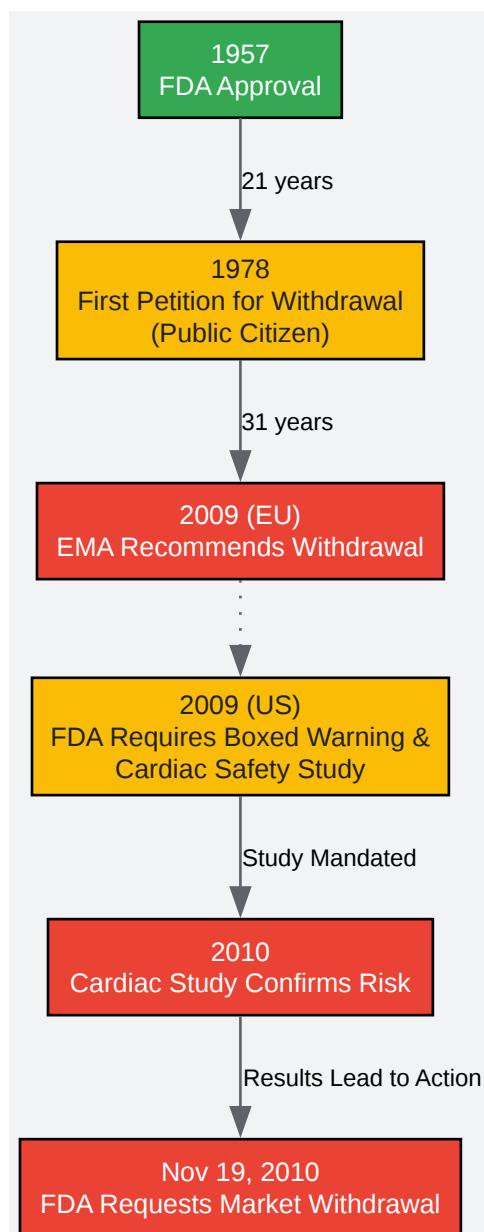
Propoxyphene napsylate was indicated for the relief of mild to moderate pain.[14][17] Clinical studies demonstrated that in combination with acetaminophen, it provided a greater reduction in pain intensity compared to a placebo.[6][17] However, a significant body of research questioned its effectiveness, with many studies concluding that propoxyphene's analgesic effect was comparable to or even less than that of aspirin or acetaminophen alone.[3][7][16] There was insufficient evidence to support its efficacy in patients with chronic pain.[6][14]

Safety and Adverse Events

The clinical use of propoxyphene was associated with a range of adverse effects typical of opioids, including dizziness, sedation, nausea, vomiting, and constipation. It also had the potential to impair thinking and physical abilities.[18]

More severe safety concerns included:

- Abuse and Dependence: As a Schedule IV narcotic, propoxyphene carried a risk of physical and psychological dependence, particularly with long-term use.[1][5][15]
- Overdose: Propoxyphene was linked to numerous cases of accidental and intentional overdose, often in combination with other CNS depressants like alcohol, sedatives, or antidepressants.[6] Fatalities were reported to occur within the first hour of overdose.[6]
- Cardiotoxicity: The most critical safety issue was the risk of serious or fatal heart rhythm abnormalities.[8] Both propoxyphene and its metabolite norpropoxyphene were shown to cause significant changes in the heart's electrical activity even at normal therapeutic doses. [12] This risk was a primary driver for its market withdrawal.



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